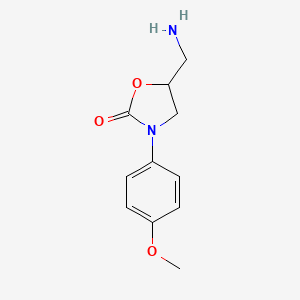![molecular formula C13H13Cl2NO5S B15096895 dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate CAS No. 302577-36-2](/img/structure/B15096895.png)
dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with the molecular formula C13H13Cl2NO5S . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and materials science . The unique structure of this compound, featuring a dichloroacetyl group and a cyclopenta[b]thiophene core, makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves multiple steps, typically starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur and α-methylene carbonyl compounds . The dichloroacetyl group is then introduced via acylation reactions using dichloroacetyl chloride under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The cyclopenta[b]thiophene core may interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: This compound features a trifluoroacetyl group instead of a dichloroacetyl group, which may result in different reactivity and biological activity.
Dimethyl 2-[(4-nitrophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: The presence of a nitrophenoxy group introduces additional electronic effects, potentially altering the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s overall behavior.
Eigenschaften
CAS-Nummer |
302577-36-2 |
|---|---|
Molekularformel |
C13H13Cl2NO5S |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
dimethyl 2-[(2,2-dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H13Cl2NO5S/c1-20-12(18)5-3-4-6-7(5)8(13(19)21-2)11(22-6)16-10(17)9(14)15/h5,9H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ZJMJTLFMPPKEKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C(Cl)Cl)C(=O)OC |
Löslichkeit |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


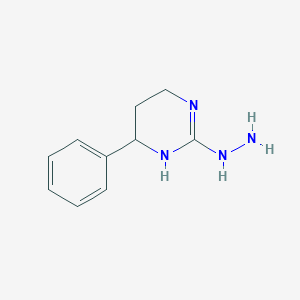
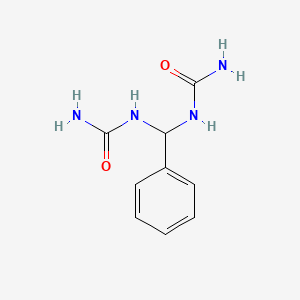
![[(6-Chloro-2-methylquinolin-4-yl)thio]acetic acid](/img/structure/B15096835.png)

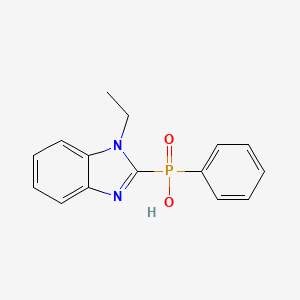

![C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine](/img/structure/B15096865.png)

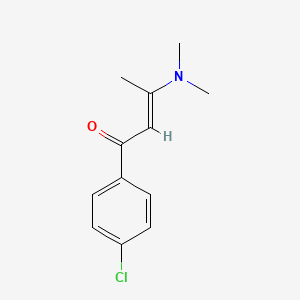
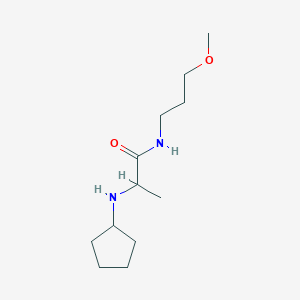
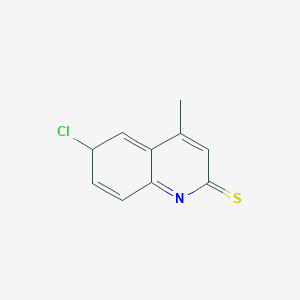
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide](/img/structure/B15096894.png)
